4-Chlorobenzofuran-3(2H)-one 4-Chlorobenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 3260-90-0
VCID: VC2272656
InChI: InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
SMILES: C1C(=O)C2=C(O1)C=CC=C2Cl
Molecular Formula: C8H5ClO2
Molecular Weight: 168.57 g/mol

4-Chlorobenzofuran-3(2H)-one

CAS No.: 3260-90-0

Cat. No.: VC2272656

Molecular Formula: C8H5ClO2

Molecular Weight: 168.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobenzofuran-3(2H)-one - 3260-90-0

Specification

CAS No. 3260-90-0
Molecular Formula C8H5ClO2
Molecular Weight 168.57 g/mol
IUPAC Name 4-chloro-1-benzofuran-3-one
Standard InChI InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Standard InChI Key HHLDAXYTRQJRAK-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(O1)C=CC=C2Cl
Canonical SMILES C1C(=O)C2=C(O1)C=CC=C2Cl

Introduction

Chemical Structure and Properties

Structural Information

4-Chlorobenzofuran-3(2H)-one has the molecular formula C₈H₅ClO₂, with a molecular weight of 168.58 g/mol . The compound's structure consists of a benzene ring fused with a five-membered furan ring containing a ketone functionality. The structural representation can be described using various chemical notations:

  • SMILES: C1C(=O)C2=C(O1)C=CC=C2Cl

  • InChI: InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2

  • InChIKey: HHLDAXYTRQJRAK-UHFFFAOYSA-N

The saturated carbon at position 2 contains two hydrogen atoms, as indicated by the 2H designation in the compound's name. This is also confirmed by the hydrogens specified in the InChI notation "h1-3H,4H2" where 4H2 refers to the two hydrogens at position 4 of the molecule (corresponding to position 2 in the naming system) .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-Chlorobenzofuran-3(2H)-one

PropertyValue
Molecular FormulaC₈H₅ClO₂
Molecular Weight168.58 g/mol
Physical StateSolid (predicted)
AppearanceCrystalline (predicted)
SolubilityLikely soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane
StabilityStable under normal conditions; sensitive to strong oxidizing agents
ReactivityReactive at both the chlorine position and the carbonyl group

The chemical reactivity of 4-Chlorobenzofuran-3(2H)-one is primarily governed by the presence of the chlorine substituent and the ketone functional group. The chlorine atom can participate in nucleophilic aromatic substitution reactions and metal-catalyzed coupling reactions (such as Suzuki and Negishi couplings), while the ketone group can undergo typical carbonyl reactions including reductions, nucleophilic additions, and condensations .

Spectroscopic Characterization

Mass Spectrometry Data

Mass spectrometry provides crucial information for the identification and structural confirmation of 4-Chlorobenzofuran-3(2H)-one. Table 2 presents the predicted collision cross-section data for various adducts of the compound, which is valuable for its characterization using ion mobility mass spectrometry techniques.

Table 2: Predicted Collision Cross Section Data for 4-Chlorobenzofuran-3(2H)-one

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.00508127.3
[M+Na]⁺190.98702141.7
[M+NH₄]⁺186.03162137.5
[M+K]⁺206.96096136.7
[M-H]⁻166.99052131.1
[M+Na-2H]⁻188.97247133.4
[M]⁺167.99725130.8
[M]⁻167.99835130.8

The molecular ion peak for 4-Chlorobenzofuran-3(2H)-one would be expected at m/z 168.0, with characteristic isotope patterns due to the presence of chlorine (³⁵Cl/³⁷Cl). The fragmentation pattern would likely include loss of CO (m/z 140) and other characteristic fragments of the benzofuran skeleton.

Predicted Nuclear Magnetic Resonance (NMR) Data

The ¹H-NMR spectrum of 4-Chlorobenzofuran-3(2H)-one would likely show the following signals:

  • A singlet around 4.5-5.0 ppm for the methylene protons at the 2-position

  • A complex pattern between 7.0-8.0 ppm for the three aromatic protons of the benzene ring

The ¹³C-NMR spectrum would be expected to show signals for:

  • The carbonyl carbon at approximately 190-200 ppm

  • The methylene carbon at the 2-position around 75-80 ppm

  • The aromatic and quaternary carbons in the region of 110-160 ppm

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 4-Chlorobenzofuran-3(2H)-one would likely exhibit characteristic absorption bands including:

  • C=O stretching: 1700-1750 cm⁻¹

  • Aromatic C=C stretching: 1600-1650 cm⁻¹

  • C-O stretching: 1200-1300 cm⁻¹

  • C-Cl stretching: 700-800 cm⁻¹

  • Aromatic C-H stretching: 3000-3100 cm⁻¹

  • Aliphatic C-H stretching (methylene): 2850-2950 cm⁻¹

Synthesis and Related Derivatives

Related Benzofuran Derivatives

Several structurally related benzofuran derivatives have been reported in the literature, providing context for understanding the potential properties and reactivity of 4-Chlorobenzofuran-3(2H)-one.

Table 3: Selected Benzofuran Derivatives Related to 4-Chlorobenzofuran-3(2H)-one

CompoundKey Structural FeaturesReported Activities/Applications
1-(4-bromobenzylidene)-2-(7-chlorobenzofuran-3-yl)hydrazine (M5g)7-chlorobenzofuran core with hydrazine moietyPotential pharmaceutical applications
1-(2-chlorobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine (M5k)5-nitrobenzofuran core with hydrazine moietyPotential pharmaceutical applications
3-bromo-5-fluorobenzofuran (2b)5-fluorobenzofuran with bromine at position 3Precursor for osteogenic drugs

The synthesis of these derivatives typically involves specialized reaction conditions and careful control of substituents. For example, the preparation of benzofuran derivatives described in search result involves the combination of 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl)hydrazine with various aldehydes, yielding compounds with potential biological activity .

Biological Activities and Structure-Activity Relationships

Structure-Activity Relationships

Structure-activity relationship studies on benzofuran derivatives have highlighted several important aspects:

  • The intact benzofuran core is crucial for maintaining biological activity in many applications .

  • Substituent patterns significantly influence biological properties:

    • "The C6 position benzamide tail and the C8 position para-fluorobenzene head group represent the two versatile handles for fine-tuning the activity."

  • The introduction of specific functional groups can enhance particular activities:

    • For instance, compound 13 mentioned in search result demonstrates that strategic modifications of the benzofuran scaffold can lead to improved pharmacokinetic properties and reduced potential for cardiotoxicity.

Table 4: Structure-Activity Relationship Findings for Benzofuran Derivatives

Structural FeatureEffect on ActivityReference
Intact benzofuran coreEssential for maintaining anti-proliferative activity
Replacement with benzothiophene or indoleDecreases anti-proliferative activity
4-Fluorophenyl groupCrucial for anti-proliferative activity in PAK4-expressed cancer cells
Piperidyl moietyImproved plasma exposure and favorable pharmacokinetic profile

These findings suggest that the chlorine substituent in 4-Chlorobenzofuran-3(2H)-one might confer specific biological properties, and further functionalization could lead to derivatives with enhanced activity profiles.

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